Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate
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Overview
Description
Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate is a chemical compound with the molecular formula C13H17NO6S and a molecular weight of 315.34 g/mol. It is characterized by the presence of a methoxy group, a morpholinosulfonyl group, and a benzenecarboxylate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and morpholine.
Formation of Intermediate: The 2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).
Sulfonylation: The acid chloride is then reacted with morpholine in the presence of a base such as triethylamine to form the morpholinosulfonyl intermediate.
Esterification: Finally, the intermediate is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Methyl 2-methoxy-5-(morpholinosulfonyl)benzenecarboxylate can be compared with similar compounds such as:
Methyl 2-methoxybenzoate: Lacks the morpholinosulfonyl group, resulting in different chemical and biological properties.
Methyl 5-(morpholinosulfonyl)benzenecarboxylate: Lacks the methoxy group, which affects its reactivity and applications.
Methyl 2-methoxy-5-(methylsulfonyl)benzenecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and make it valuable for various research applications.
Properties
IUPAC Name |
methyl 2-methoxy-5-morpholin-4-ylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S/c1-18-12-4-3-10(9-11(12)13(15)19-2)21(16,17)14-5-7-20-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTUCCNTJCDGAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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